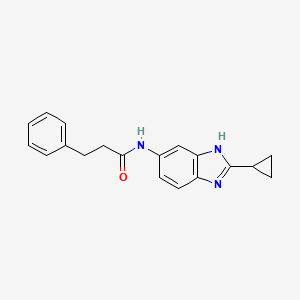

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-phenylpropanamide

Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-phenylpropanamide is a synthetic small molecule featuring a benzimidazole core substituted with a cyclopropyl group at the 2-position and a 3-phenylpropanamide side chain at the 5-position. The benzimidazole scaffold is well-documented in medicinal chemistry for its role in modulating biological targets, including kinases and G-protein-coupled receptors. The cyclopropyl substituent introduces steric and electronic effects that may enhance metabolic stability compared to bulkier alkyl or aryl groups.

Properties

Molecular Formula |

C19H19N3O |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-phenylpropanamide |

InChI |

InChI=1S/C19H19N3O/c23-18(11-6-13-4-2-1-3-5-13)20-15-9-10-16-17(12-15)22-19(21-16)14-7-8-14/h1-5,9-10,12,14H,6-8,11H2,(H,20,23)(H,21,22) |

InChI Key |

ZONBKOIGFOWBBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-phenylpropanamide, have been investigated for their antimicrobial properties. Research indicates that benzimidazole compounds exhibit significant activity against a range of bacteria and fungi. For instance, compounds similar to this compound demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .

Anti-inflammatory Effects

Benzimidazole derivatives have shown promising anti-inflammatory properties. In various studies, compounds have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For example, related benzimidazole compounds exhibited significant COX-1 and COX-2 inhibition, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

Research has also highlighted the anticancer potential of benzimidazole derivatives. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Specific derivatives have been shown to target cancer cell lines effectively, making them candidates for further development as anticancer agents .

Neurological Applications

The compound has been explored for its effects on voltage-gated ion channels, which are crucial in neuronal signaling. Compounds derived from benzimidazoles have shown promise in treating neurological disorders by modulating ion channel activity . This application opens avenues for developing treatments for conditions such as epilepsy and neuropathic pain.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives, including this compound, demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 4 μg/ml, indicating strong potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anti-inflammatory Properties

In a comparative study evaluating the anti-inflammatory effects of various benzimidazole derivatives, this compound showed a notable reduction in edema in animal models compared to standard anti-inflammatory drugs such as indomethacin. The compound's efficacy was attributed to its ability to inhibit the COX pathways involved in inflammation .

Summary of Findings

Mechanism of Action

- Ciclopirox acts by inhibiting iron-dependent enzymes , disrupting fungal cell membrane integrity, and interfering with cellular processes.

- It chelates iron, which is essential for fungal growth, leading to inhibition of key metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and synthetic features of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-phenylpropanamide with related compounds:

Key Observations:

Benzimidazole vs. Benzamide Cores : The target compound and ’s analog utilize a benzimidazole core, which is more rigid and polar than the benzamide scaffold in . This rigidity may enhance binding to planar biological targets like DNA or enzyme active sites.

The dihydroxyphenethyl side chain in Compound 32 () introduces polar hydroxyl groups, likely increasing solubility and enabling hydrogen-bonding interactions absent in the target compound .

Amide Side Chains :

- The 3-phenylpropanamide group in the target compound and Compound 32 () offers extended hydrophobic interactions, whereas ’s cyclopentyl-propanamide may prioritize steric bulk over flexibility.

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-phenylpropanamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a benzimidazole derivative, a class of compounds known for their diverse biological activities. Its molecular formula is , with a molecular weight of 242.32 g/mol. The structure features a benzimidazole ring, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with a benzimidazole nucleus exhibit broad-spectrum activity against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 µg/ml |

| Compound B | Escherichia coli | 15 µg/ml |

| This compound | Candida albicans | 12 µg/ml |

Anticancer Properties

Benzimidazole derivatives have also been investigated for their anticancer potential. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

Case Study: Anticancer Activity

In a study published in the journal Cancer Letters, researchers synthesized several benzimidazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. This compound exhibited IC50 values ranging from 5 to 20 µM across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Research Findings on Anti-inflammatory Activity

A recent study highlighted the ability of this compound to reduce levels of TNF-alpha and IL-6 in vitro. This suggests that the compound may be effective in managing conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the benzimidazole core or the phenylpropanamide side chain can significantly influence its pharmacological properties.

Key Findings:

- Substituents on the Benzimidazole Ring: Variations in substituents at the 1 or 2 positions of the benzimidazole ring have been shown to enhance antimicrobial activity.

- Side Chain Modifications: Altering the length and branching of the phenylpropanamide side chain can improve anticancer efficacy and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.